Methyl 3-(chlorosulfonyl)-5-(trifluoromethyl)benzoate
Overview
Description
Methyl 3-(chlorosulfonyl)-5-(trifluoromethyl)benzoate is an organic compound that features both a chlorosulfonyl and a trifluoromethyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-5-(trifluoromethyl)benzoate typically involves the introduction of the chlorosulfonyl and trifluoromethyl groups onto a benzoate ester. One common method involves the chlorosulfonylation of methyl 3-amino-5-(trifluoromethyl)benzoate using chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfonyl)-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The trifluoromethyl group can undergo oxidation under specific conditions to form trifluoromethyl sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Sulfoxides and Sulfones: Formed from oxidation reactions of the trifluoromethyl group.
Scientific Research Applications
Methyl 3-(chlorosulfonyl)-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(chlorosulfonyl)benzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Methyl 3-(trifluoromethyl)benzoate:
Methyl 3-(chlorosulfonyl)-4-(trifluoromethyl)benzoate: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
Methyl 3-(chlorosulfonyl)-5-(trifluoromethyl)benzoate is unique due to the presence of both the chlorosulfonyl and trifluoromethyl groups on the same benzoate ester. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-5-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O4S/c1-17-8(14)5-2-6(9(11,12)13)4-7(3-5)18(10,15)16/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFHDGMNJRLMME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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